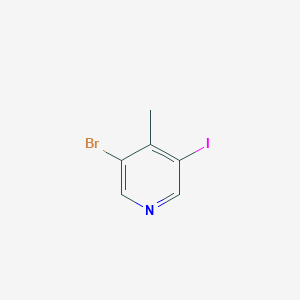

3-Bromo-5-iodo-4-methylpyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXVUGOSIOXAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 3 Bromo 5 Iodo 4 Methylpyridine

A specific, high-yield synthesis for 3-Bromo-5-iodo-4-methylpyridine is not extensively documented in publicly available literature. However, a plausible synthetic route can be proposed based on established methods for the halogenation of substituted pyridines. The most logical approach involves the sequential halogenation of 4-methylpyridine (B42270).

A likely pathway would begin with the synthesis of a brominated intermediate, 3-Bromo-4-methylpyridine (B15001) . This can be achieved via a Sandmeyer-type reaction starting from 3-amino-4-methylpyridine, which itself can be prepared from commercially available precursors. google.comchemicalbook.com

Once 3-Bromo-4-methylpyridine is obtained, the subsequent step would be a regioselective iodination at the C-5 position. The existing substituents—the methyl group at C-4 and the bromine at C-3—would direct the incoming electrophilic iodine. Direct C-H iodination protocols for pyridines using reagents such as N-iodosuccinimide (NIS) or molecular iodine with an oxidant have been developed. rsc.org Given the electronic and steric environment of the ring, the C-5 position is the most probable site for substitution, leading to the desired This compound .

Physical and Chemical Properties of 3 Bromo 5 Iodo 4 Methylpyridine

The known physical and chemical properties of 3-Bromo-5-iodo-4-methylpyridine are summarized below. This compound is primarily handled as a reagent in a laboratory setting for research purposes.

| Property | Value | Source(s) |

| CAS Number | 1245536-23-5 | myskinrecipes.comrovathin.com |

| Molecular Formula | C₆H₅BrIN | aablocks.commyskinrecipes.com |

| Molecular Weight | 297.92 g/mol | myskinrecipes.com |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Storage Condition | Room temperature | myskinrecipes.com |

Spectroscopic Data of 3 Bromo 5 Iodo 4 Methylpyridine

Experimental spectroscopic data for 3-Bromo-5-iodo-4-methylpyridine are not widely published. However, the expected spectral characteristics can be predicted based on its molecular structure.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Two singlets would be expected in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at the C-2 and C-6 positions. A singlet would also be present for the methyl group (typically δ 2.0-2.5 ppm). |

| ¹³C NMR | Six distinct signals would be anticipated: four for the pyridine (B92270) ring carbons and one for the methyl carbon. The carbons bonded to the halogens (C-3 and C-5) would show characteristic shifts. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

Applications of 3 Bromo 5 Iodo 4 Methylpyridine

Direct Halogenation Approaches

Direct halogenation of the pyridine ring is often the most straightforward conceptual approach, yet it is fraught with challenges related to the electron-deficient nature of the heterocycle.

Electrophilic Aromatic Substitution (EAS) Limitations and Regioselectivity Challenges

The pyridine ring's π-system is less nucleophilic than that of benzene (B151609), making it resistant to electrophilic attack. nih.govwikipedia.org This electronic mismatch necessitates harsh reaction conditions for electrophilic aromatic substitution (EAS), such as the use of elemental halogens with potent Brønsted or Lewis acids at high temperatures. nsf.govnih.gov These forceful conditions limit the functional group tolerance of the substrate. nih.gov

Metalation-Halogenation Sequences

To circumvent the challenges of EAS, metalation-halogenation sequences offer an alternative pathway. This approach involves the deprotonation of a pyridine C-H bond using a strong base, followed by quenching the resulting organometallic intermediate with an electrophilic halogen source. nsf.govnih.gov Deprotonation can be achieved with various reagents, including lithium amides or alkyllithium compounds at low temperatures. znaturforsch.com

However, achieving regioselectivity, particularly at the 3-position, often requires the presence of a directing group on the pyridine ring. nsf.govnih.govznaturforsch.com Without such a group, controlling the site of metalation can be difficult. znaturforsch.com The use of ate-bases or specific metal reagents can offer milder conditions and improved functional group tolerance. znaturforsch.com

Halogenation via Zincke Imine Intermediates

A more recent and highly effective strategy for the 3-selective halogenation of pyridines involves the temporary transformation of the pyridine ring into acyclic Zincke imine intermediates. nsf.govnih.govchemrxiv.orgnih.gov This "one-pot" protocol involves a ring-opening, halogenation, and ring-closing sequence. nsf.govnih.gov The initial ring-opening converts the electron-deficient pyridine into a series of polarized alkenes, which are much more susceptible to electrophilic attack. nsf.govnih.gov

This method allows for highly regioselective halogenation at the 3-position under mild conditions and is compatible with a wide range of substituted pyridines and complex, pharmaceutically relevant molecules. nsf.govnih.govchemrxiv.orgchemrxiv.org The process typically begins with the activation of the pyridine nitrogen, for example with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to form a reactive pyridinium (B92312) salt. This intermediate then undergoes ring-opening upon treatment with a secondary amine. nsf.gov

Mechanistic Studies of Halogenation with Zincke Imines

Experimental and computational mechanistic studies have provided significant insight into the halogenation of Zincke imines. nsf.govchemrxiv.org Quantum chemistry calculations have shown that the reaction proceeds through an electrophilic addition followed by deprotonation. nsf.govchemrxiv.org

Interestingly, the nature of the halogen electrophile can alter the selectivity-determining step of the reaction. nsf.govnih.govnih.gov For chlorination and bromination, the initial carbon-halogen bond-forming step is irreversible and determines the regioselectivity. In contrast, for iodination, the C-I bond formation is reversible, and the subsequent deprotonation step dictates the regiochemical outcome. nsf.govnih.govchemrxiv.org This mechanistic understanding allows for the rational selection of reagents and conditions to achieve the desired halogenated pyridine product.

Table 1: Regioselectivity of Zincke Imine Halogenation

| Halogenating Agent | Regioselectivity (3- vs 5-position) | Yield of 3-halo product | Reference |

| N-Iodosuccinimide (NIS) | >20:1 | 92% | nsf.gov |

| N-Bromosuccinimide (NBS) | 4.4:1 | Not specified | chemrxiv.org |

Regioselective Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of various organic compounds, including activated aromatic systems. nih.govorganic-chemistry.org It serves as a source of electrophilic bromine, often under milder conditions than elemental bromine. organic-chemistry.org The regioselective bromination of activated aromatic compounds with NBS can be highly efficient, providing monobrominated products in high yields. researchgate.net For pyridine derivatives, the presence of activating groups is crucial for successful bromination with NBS. researchgate.netthieme-connect.com

Reactivity and Substituent Effects in Activated Pyridines

The reactivity and regioselectivity of NBS bromination on the pyridine ring are heavily influenced by the nature and position of activating substituents. researchgate.netthieme-connect.com Activating groups such as amino, hydroxy, and methoxy (B1213986) groups increase the nucleophilicity of the pyridine ring, facilitating electrophilic attack.

Studies have shown that the reactivity of substituted pyridines towards NBS decreases in the order: amino > hydroxy > methoxy. researchgate.net The position of the substituent also plays a critical role in directing the regioselectivity of the bromination. researchgate.net For instance, 2-substituted pyridines often show different selectivity patterns compared to 3-substituted pyridines. researchgate.net In many cases, the use of NBS in solvents like acetonitrile (B52724) allows for the regioselective monobromination of activated pyridines in high yields. thieme-connect.com

Table 2: Regioselective Bromination of Activated Pyridines with NBS

| Substrate | Major Product | Solvent | Yield | Reference |

| 2-Aminopyridine (B139424) | 5-Bromo-2-aminopyridine | Acetonitrile | High | thieme-connect.com |

| 4-Aminopyridine | 3-Bromo-4-aminopyridine | Acetonitrile | High | thieme-connect.com |

| 2-Hydroxypyridine | 5-Bromo-2-hydroxypyridine | Acetonitrile | Not specified (mixture with 3-bromo isomer) | thieme-connect.com |

| 2-Methoxypyridine | 5-Bromo-2-methoxypyridine | Acetonitrile | High | thieme-connect.com |

| 2,6-Dimethoxypyridine | 3-Bromo-2,6-dimethoxypyridine | Acetonitrile | High | thieme-connect.com |

Pyridine N-Oxide Mediated Halogenation

Pyridine N-oxides are valuable intermediates for the functionalization of the pyridine ring, particularly for introducing substituents at the 2- and 4-positions. nih.govscripps.edu The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack. scripps.edu The presence of an electron-donating methyl group at the 4-position in 4-methylpyridine-N-oxide influences the electron density distribution within the ring, which can affect the regioselectivity of subsequent reactions. nih.gov

Halogenation of pyridine N-oxides can be achieved under mild conditions, providing a practical route to various 2-halopyridines. nih.gov While direct halogenation of pyridine itself often requires harsh conditions and can lead to a mixture of products, the N-oxide can be selectively halogenated. For instance, chlorination can be performed using reagents like phosphoryl chloride or sulfuryl chloride. scripps.edu Subsequent deoxygenation of the N-oxide functionality, often achieved with reagents like phosphorus trichloride, yields the corresponding halopyridine.

This strategy can be complementary to other functionalization methods. For example, a two-step process involving the installation of a phosphonium (B103445) salt at the 4-position of a pyridine, followed by displacement with a halide nucleophile, allows for the halogenation of a wide range of unactivated pyridines. nih.govresearchgate.net Computational studies suggest that this C-Hal bond formation proceeds through a stepwise SNAr pathway. nih.gov

Multicomponent and Catalytic Syntheses of Pyridine Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. Several classical and modern MCRs are pivotal for the synthesis of the pyridine core.

Guareschi–Thorpe Reaction and its Advancements

The Guareschi–Thorpe reaction is a classic method for synthesizing 2-pyridones, which can be precursors to functionalized pyridines. rsc.org The reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or related active methylene (B1212753) compound in the presence of a base. rsc.orgresearchgate.net

Recent advancements have focused on developing more environmentally friendly and efficient protocols. For example, a three-component condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide with a 1,3-dicarbonyl and ammonium (B1175870) carbonate in an aqueous medium has been reported to produce hydroxy-cyanopyridines in high yields. rsc.orgresearchgate.netrsc.org This approach is noted for being inexpensive, user-friendly, and having a simple work-up. rsc.orgresearchgate.netrsc.org The use of ammonium carbonate serves as both the nitrogen source and a promoter for the reaction. rsc.orgresearchgate.netrsc.org While traditional methods often lead to ortho- or para-substituted pyridines, modifications using diformylmethane analogs have been explored to access meta-substituted pyridines. researchgate.net

Hantzsch Pyridine Synthesis and Variants

The Hantzsch pyridine synthesis, first reported in 1881, is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org This aromatization step is a key driving force for the reaction. wikipedia.org

The classical Hantzsch synthesis has been subject to numerous modifications to improve yields, shorten reaction times, and employ greener reaction conditions. wikipedia.org These include the use of various catalysts such as metal catalysts and Brønsted acids, as well as performing the reaction under solvent-free conditions or in aqueous micelles. organic-chemistry.orgbenthamscience.com Microwave-assisted synthesis has also been successfully applied to the Hantzsch reaction, significantly accelerating the process. wikipedia.org The reaction can be performed in a continuous flow microwave reactor, demonstrating its scalability. nih.gov

Table 1: Comparison of Hantzsch Pyridine Synthesis Conditions

| Catalyst/Condition | Solvent | Key Advantages |

|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Aqueous micelles | High product yield (96%) under ultrasonic irradiation. wikipedia.org |

| Ferric chloride, Manganese dioxide, or Potassium permanganate | Water | Direct aromatization in a one-pot synthesis. wikipedia.org |

| Ionic liquids | - | Environmentally friendly, room temperature reactions. wikipedia.org |

| Microwave irradiation | EtOH–H₂O | Accelerated reaction times. nih.gov |

| Bifunctional Pd/C/K-10 catalyst | - | Environmentally benign approach with domino cyclization-oxidative aromatization. organic-chemistry.org |

Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis, reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org This method is particularly useful for producing simple, alkyl-substituted pyridines and is often carried out at high temperatures over a solid catalyst like alumina (B75360) or silica. wikipedia.orgchemistnotes.com For example, a mixture of 2-methylpyridine (B31789) and 4-methylpyridine (B42270) can be produced from acetaldehyde (B116499) and ammonia. wikipedia.org

The reaction mechanism is thought to involve a series of aldol (B89426) condensations and Michael additions, followed by cyclization and oxidation. wikipedia.orgquimicaorganica.org While yields can sometimes be low (typically 20-30%), the low cost of starting materials and the simplicity of the reaction make it an important industrial process. thieme.de Recent developments include a visible light-induced decarboxylative version of the reaction between α-amino acids and aldehydes to produce tetra-substituted pyridiniums. rsc.org

Cycloaddition Reactions in Pyridine Formation

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the pyridine ring. rsc.org The hetero-Diels-Alder reaction, a [4+2] cycloaddition involving a 1-azadiene and a dienophile, is an attractive strategy for accessing pyridines and their derivatives. rsc.org These reactions can be performed thermally or catalyzed by transition metals. rsc.org

Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a highly efficient method for synthesizing multisubstituted pyridines. rsc.org Cobalt catalysts have been shown to be particularly versatile and economical for this transformation. rsc.org Other approaches include the formal (3+3) cycloaddition of enamines with unsaturated aldehydes or ketones, which provides a practical route to tri- or tetrasubstituted pyridines. acs.org These cycloaddition strategies can offer access to pyridine substitution patterns that are difficult to obtain through other methods, although challenges such as regioselectivity and the cost of catalysts can be limitations. youtube.com

C-H Activation and Functionalization Approaches

Direct C-H activation and functionalization have become a cornerstone of modern synthetic chemistry, offering a more atom-economical approach to modifying existing pyridine rings. The intrinsic electronic properties of pyridine can make certain positions, particularly the meta-position (C3), difficult to functionalize directly. nih.gov

To overcome this challenge, strategies have been developed that involve the temporary dearomatization of the pyridine ring to form a more reactive, electron-rich intermediate. nih.govresearchgate.net This intermediate can then undergo regioselective electrophilic functionalization, followed by rearomatization to yield the desired substituted pyridine. nih.gov For instance, selective halogenation at the C3 position has been achieved through a dearomatization-rearomatization sequence involving Zincke imine intermediates. researchgate.net These methods are often mild and compatible with a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. nih.gov

Transition Metal-Catalyzed Pyridine Synthesis

Transition-metal-catalyzed reactions have become a powerful tool for the construction of complex heterocyclic scaffolds like pyridine. nih.gov These methods offer efficient ways to create multi-substituted pyridines, often from acyclic precursors.

One of the most prominent strategies is the [2+2+2] cycloaddition reaction, which typically involves the cyclotrimerization of two alkyne molecules and a nitrile. thieme-connect.com Various transition metals, including cobalt and rhodium, have been shown to effectively catalyze this transformation, providing a direct route to the pyridine core. thieme-connect.comrsc.org Cobalt, being more earth-abundant, is often favored as a more economical catalyst compared to other transition metals. rsc.org The general mechanism allows for the assembly of diversely functionalized pyridines, with the substituents on the alkyne and nitrile precursors directly translating to the final product's substitution pattern.

While these cycloaddition methods are highly effective for the de novo synthesis of the pyridine ring, they are less commonly used for the direct synthesis of a specific, complex halogenation pattern like that in this compound. Their strength lies in building the core ring structure, which can then be further functionalized. However, the direct functionalization of pyridine C-H bonds using transition metal catalysis is a rapidly developing field. nih.gov These methods, which include catalyzed alkylation, arylation, and borylation, represent an alternative approach where a pre-formed pyridine ring is modified. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, are instrumental in creating carbon-carbon bonds on a pre-halogenated pyridine ring. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Pyyridine Synthesis Methods

| Catalyst Type | Reaction Type | Description | Reference |

|---|---|---|---|

| Cobalt (Co) | [2+2+2] Cycloaddition | An economical and versatile catalyst for the cycloaddition of diynes and nitriles to form multi-substituted pyridines. | rsc.org |

| Rhodium (Rh) | [2+2+2] Cycloaddition | Efficiently catalyzes the reaction between two alkynes and a nitrile to synthesize pyridine derivatives. | thieme-connect.com |

| Palladium (Pd) | Cross-Coupling (e.g., Stille) | Used to couple organostannanes with halo-pyridines to introduce a wide range of functional groups. | rsc.org |

| Rhodium (Rh) / Iridium (Ir) | C-H Functionalization | Catalyzes the direct functionalization (e.g., alkylation, arylation) of C-H bonds on the pyridine ring. | nih.gov |

Precursor-Based Synthesis Strategies for this compound and its Analogues

The synthesis of this compound is more practically achieved through the modification of existing pyridine rings, using precursors that facilitate regioselective halogenation.

Nitro and amino groups are exceptionally useful functional handles in pyridine chemistry. They can be used to direct the installation of other substituents or can be converted into different functional groups, including halogens.

A common strategy begins with the nitration of a pyridine derivative. For example, 4-methylpyridine can be nitrated to produce 4-methyl-3-nitropyridine (B1297851). google.com The nitro group is strongly deactivating and directs electrophiles, but its primary utility comes from its subsequent reduction to an amino group. The reduction of the nitro group to an amine, for instance, converting 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine, is typically achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like iron in acetic acid. google.comresearchgate.net

The resulting aminopyridine is a versatile intermediate. The amino group can be converted into a halogen via a Sandmeyer-type reaction. This process involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by the introduction of a halide. A patented method describes the synthesis of 3-bromo-4-methylpyridine (B15001) from 4-methyl-3-aminopyridine. google.com In this procedure, the amine is treated with hydrobromic acid and bromine, followed by sodium nitrite, to replace the amino group with a bromine atom in high yield. google.comchemicalbook.com Similarly, 2-aminopyridine can be brominated to 2-amino-5-bromopyridine (B118841) and subsequently nitrated to form 2-amino-5-bromo-3-nitropyridine, which serves as a precursor for further transformations. orgsyn.org

Table 2: Synthesis of Halopyridines from Nitro and Amino Precursors

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methyl-3-nitropyridine | 1. Pd/C, H2, Methanol | 4-Methyl-3-aminopyridine | - | google.com |

| 4-Methyl-3-aminopyridine | 1. HBr 2. Br2 3. NaNO2 | 3-Bromo-4-methylpyridine | 95% | google.com |

| 2-Aminopyridine | Br2, Acetic Acid | 2-Amino-5-bromopyridine | 62-67% | orgsyn.org |

| 2-Amino-5-bromopyridine | H2SO4, HNO3 | 2-Amino-5-bromo-3-nitropyridine | - | orgsyn.org |

The synthesis of a di-halogenated pyridine with two different halogens, such as this compound, necessitates a sequential approach where the halogens are introduced one after another. The regioselectivity of these steps is critical.

Direct electrophilic halogenation of pyridine is often challenging due to the ring's electron-deficient nature, typically requiring harsh conditions like high temperatures and strong Lewis acids. nih.govyoutube.com However, activating or directing groups on the ring can facilitate this process. For the target molecule, a plausible route involves starting with a precursor like 3-bromo-4-methylpyridine, synthesized as described previously. The next step would be the introduction of iodine at the 5-position.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. acs.org In this method, a directing group on the pyridine ring coordinates to a strong base (like n-butyllithium), leading to deprotonation at an adjacent (ortho) position. The resulting lithiated intermediate is then quenched with an electrophile, such as iodine (I₂). For example, an N-Boc protected aminopyridine can direct lithiation to the 4-position, which is then halogenated. acs.org A similar strategy could be envisioned where a substituent at position 4 directs halogenation to the 3- and 5-positions.

An alternative approach involves a ring-opening/ring-closing sequence. Pyridines can be converted into acyclic "Zincke imine" intermediates, which are electron-rich and undergo highly regioselective electrophilic halogenation at positions corresponding to the 3- and 5-positions of the original pyridine. nih.govchemrxiv.org Subsequent ring-closing reforms the pyridine ring, now bearing a halogen at the 3-position. nih.gov This method offers excellent regiocontrol under mild conditions. nih.govchemrxiv.org

For this compound, a potential synthetic sequence is:

Bromination: Synthesis of 3-bromo-4-methylpyridine from an appropriate precursor like 4-methyl-3-aminopyridine. google.com

Iodination: Introduction of iodine at the 5-position of 3-bromo-4-methylpyridine. This could be achieved via electrophilic iodination, potentially requiring a directing group strategy or specific catalysts to ensure regiocontrol and avoid displacing the existing bromine.

Table 3: General Strategies for Selective Halogenation of Pyridines

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Direct reaction with an electrophilic halogen source (e.g., Br2, ICl). | Often requires harsh conditions (acid, heat) for electron-deficient pyridines. 3-selective. | nih.govnih.gov |

| Directed ortho-Metalation (DoM) | A directing group guides a strong base to deprotonate the adjacent position, followed by quenching with a halogen source. | Provides excellent regiocontrol for functionalizing positions next to the directing group. | acs.org |

| Zincke Imine Intermediate | A ring-opening, halogenation, ring-closing sequence. | Transforms the electron-deficient pyridine into a reactive alkene-like intermediate for highly regioselective 3-halogenation under mild conditions. | nih.govchemrxiv.org |

| Phosphonium Salt Displacement | Installation of a phosphine (B1218219) at the 4-position to form a phosphonium salt, which is then displaced by a halide nucleophile. | A two-step, highly 4-selective halogenation method. | nih.govacs.org |

During the synthesis of polysubstituted pyridines, mixtures of regioisomers can often form. Achieving regiochemical purity may require either highly selective reactions or methods to convert undesired isomers into the desired product. Aryl halide isomerization, colloquially known as the "halogen dance," is one such strategy. rsc.org

This phenomenon has been observed for halopyridines under basic conditions. rsc.org The mechanism can involve the formation of highly reactive pyridyne intermediates. For instance, treatment of a 3-bromopyridine (B30812) with a strong base can lead to the formation of a 3,4-pyridyne. Subsequent addition of a halide can result in the formation of a 4-bromopyridine, effectively "moving" the halogen from the 3- to the 4-position. rsc.org

While this process can sometimes lead to mixtures, it can also be exploited to drive a reaction toward a thermodynamically more stable or kinetically favored product. For example, if a mixture of 3-bromo- (B131339) and 5-bromo-2,6-disubstituted pyridines is formed during an unselective bromination, applying isomerization conditions could potentially converge both isomers into a single, more easily functionalized intermediate. rsc.org

In the context of this compound, if a synthesis were to yield an undesired regioisomer, such as 3-iodo-5-bromo-4-methylpyridine, it is conceivable that an isomerization strategy could be developed to rearrange the halogens. This would likely depend on the relative stabilities of the intermediates and products. Such strategies are crucial for maximizing the yield of the target molecule and provide a powerful tool for achieving regioisomeric control in complex pyridine syntheses. rsc.orgrsc.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyridine ring are a fundamental aspect of its chemistry.

The pyridine ring is generally susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. In the case of halogenated pyridines, the positions of the halogens and other substituents significantly influence the feasibility and outcome of nucleophilic aromatic substitution (SNAᵣ) reactions. For pyridines, nucleophilic attack is favored at the C2 and C4 positions, as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom. acs.org Attack at the C3 and C5 positions is less favored. acs.org

In a related compound, 3-bromo-4-nitropyridine, reaction with amines can lead to a mixture of products, including an unexpected nitro-group migration product, particularly in polar aprotic solvents. clockss.org This highlights the complex nature of nucleophilic substitution on substituted pyridines. The presence of halogens, with their negative inductive effect, can reduce the reactivity of the pyridine ring towards nucleophilic attack. acs.org

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are excellent substrates for these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. youtube.comnih.gov This reaction is widely used in the synthesis of complex molecules due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of organoboron reagents. nih.gov The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. youtube.com

For dihalogenated substrates like this compound, the differential reactivity of the carbon-halogen bonds can be exploited for selective cross-coupling. The carbon-iodine bond is generally more reactive towards oxidative addition to palladium(0) than the carbon-bromine bond. This allows for sequential coupling reactions, where the iodine is displaced first, followed by the bromine under different reaction conditions. This selectivity is observed in related dihalogenated aromatic compounds, such as 2-bromo-4-iodo-quinoline, where the acetylene (B1199291) group selectively adds at the more reactive iodide position in a Sonogashira coupling. libretexts.org

| Parameter | Description | Reference |

| Catalyst | Typically a Palladium(0) complex, often generated in situ from a Palladium(II) precursor. | youtube.com |

| Organoboron Reagent | Boronic acids (RB(OH)₂) or boronic esters (RB(OR)₂). | nih.gov |

| Base | Required for the transmetalation step, common examples include carbonates, phosphates, and hydroxides. | nih.gov |

| Solvent | A variety of solvents can be used, including ethereal, aromatic, and aqueous systems. | youtube.com |

The Sonogashira coupling is another important palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org The mild reaction conditions have made it a valuable tool in the synthesis of natural products, pharmaceuticals, and organic materials. libretexts.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be performed selectively on dihalogenated substrates due to the higher reactivity of the C-I bond compared to the C-Br bond. libretexts.org

The presence of multiple halogen substituents on a pyridine ring provides a platform for sequential and site-selective functionalization. The differing reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions is a key principle that allows for controlled synthesis of polysubstituted pyridines. libretexts.org For instance, in 5-bromo-2-chloro-4-fluoro-3-iodopyridine, the iodine at the 3-position is the most reactive site for cross-coupling. nih.gov This differential reactivity enables the stepwise introduction of different groups onto the pyridine core.

Electrophilic Aromatic Substitution on Substituted Halopyridines

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. The pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom. researchgate.net The substituents already present on the ring further influence the rate and regioselectivity of the reaction.

Substituents are classified as either activating or deactivating groups. libretexts.org Activating groups donate electron density to the ring, increasing its reactivity towards electrophiles and directing substitution to the ortho and para positions. libretexts.org Deactivating groups withdraw electron density, slowing down the reaction and, with the exception of halogens, directing substitution to the meta position. libretexts.org

Derivatization Strategies for Structural Elaboration

The structural framework of this compound, featuring distinct halogen substituents at positions 3 and 5, offers a rich platform for a variety of chemical transformations. These modifications are crucial for developing new molecules with tailored electronic and steric properties. Derivatization strategies often target the introduction of new functional groups that can serve as handles for further reactions or as key pharmacophores in medicinal chemistry.

A pivotal approach for the structural elaboration of this pyridine system involves the initial introduction of an amino group. The resulting amino-derivative, such as 5-bromo-3-iodo-4-methylpyridin-2-amine, becomes a key intermediate. The nucleophilic character of this amino group allows for a wide array of subsequent derivatization reactions, significantly expanding the molecular diversity accessible from the parent compound.

Amine Derivatization with Isothiocyanates

The reaction of aminopyridines with isothiocyanates is a well-established and efficient method for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. nih.govresearchgate.net Thioureas are a valuable class of compounds known for their diverse biological activities and their utility as intermediates in the synthesis of various heterocyclic systems. nih.govresearchgate.net This derivatization strategy relies on the nucleophilic addition of the amino group of the substituted pyridine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.gov

The general synthesis involves the condensation of an aminopyridine derivative with an appropriately substituted isothiocyanate. The reaction is typically carried out in a suitable organic solvent, such as acetone (B3395972) or methanol, and may be facilitated by heating under reflux to ensure completion. nih.govdergipark.org.tr This method is broadly applicable and allows for the introduction of a wide variety of substituents (aliphatic, aromatic, heterocyclic) onto the thiourea backbone, depending on the choice of the isothiocyanate reagent.

For instance, the reaction of an amino-derivative of this compound with various aryl or acyl isothiocyanates would yield a library of novel thiourea compounds. The products of these reactions can be isolated and purified using standard techniques like filtration and recrystallization. dergipark.org.tr Their structures are typically confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govdergipark.org.tr

The table below illustrates representative conditions for the synthesis of thiourea derivatives from substituted aminopyridines, based on established literature procedures for analogous compounds.

| Amine Reactant | Isothiocyanate Reagent | Reaction Conditions | Product | Yield (%) | Ref. |

| 2-Amino-4-methylpyridine | Benzoyl isothiocyanate | Acetone, Reflux, 3h | N-((4-methylpyridin-2-yl))-N'-benzoylthiourea | 74 | dergipark.org.tr |

| 2-Amino-6-methylpyridine | 2-((4-Methoxyphenoxy)methyl)benzoyl isothiocyanate | Acetone, Reflux | 2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide | 52 | nih.gov |

| Substituted Amines | Phenylisothiocyanate | Condensation Reaction | N-Aryl thiourea derivatives | 20-86 | researchgate.net |

| 2-Amino-4-chloropyridine | Benzoyl isothiocyanate | Acetone, Reflux | N-(4-chloropyridin-2-yl)-N'-benzoylthiourea | - | dergipark.org.tr |

This derivatization strategy provides a straightforward and versatile route to novel compounds incorporating the this compound core, enabling the exploration of their chemical and biological properties.

Spectroscopic Analysis Techniques

Spectroscopic methods are powerful tools for elucidating the structural and electronic characteristics of molecules. For this compound and related pyridine derivatives, a multi-faceted approach employing Nuclear Magnetic Resonance (NMR), Vibrational (FT-IR and FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy has been utilized to obtain a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts of ¹H and ¹³C nuclei, researchers can deduce the electronic environment of each atom.

For pyridine and its derivatives, the position of substituents significantly influences the chemical shifts of the ring protons and carbons. In the case of 4-methylpyridine, the ¹H NMR spectrum shows distinct signals for the methyl protons and the aromatic protons. chemicalbook.com For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons (C) of 4-methylpyridine appear at approximately 2.349 ppm, while the aromatic protons (A and B) are observed at 8.463 ppm and 7.104 ppm, respectively. chemicalbook.com

Similarly, the ¹³C NMR spectrum provides complementary information about the carbon framework. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method are often employed to predict and corroborate experimental NMR data. rasayanjournal.co.in These computational approaches have become essential in the structural confirmation of complex molecules. rasayanjournal.co.in

Table 1: Experimental ¹H NMR Chemical Shifts (ppm) for 4-Methylpyridine

| Proton Assignment | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| A | 8.463 |

| B | 7.104 |

| C (CH₃) | 2.349 |

Data sourced from ChemicalBook chemicalbook.com

Vibrational Spectroscopy (FT-IR, FT-Raman)

The FT-IR and FT-Raman spectra of pyridine derivatives are characterized by a series of bands corresponding to specific stretching, bending, and torsional vibrations of the pyridine ring and its substituents. nih.gov For instance, the C-H stretching vibrations typically appear in the high-frequency region of the spectrum, while ring stretching and deformation modes are found at lower frequencies. The presence of heavy atoms like bromine and iodine in this compound will significantly influence the vibrational frequencies, particularly those involving the C-Br and C-I bonds.

The analysis of these spectra is often aided by Potential Energy Distribution (PED) calculations, which quantify the contribution of individual internal coordinates to each normal mode of vibration. nih.gov This detailed assignment is crucial for a thorough understanding of the molecule's dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. rasayanjournal.co.in The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characterized by one or more absorption bands, with the position and intensity of each band corresponding to a specific electronic transition.

For pyridine and its derivatives, the UV-Vis spectrum typically displays bands arising from π → π* and n → π* transitions. The π → π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, while n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital. The substitution pattern on the pyridine ring can significantly affect the energies of these transitions and thus the wavelengths of the absorption maxima. Time-dependent DFT (TD-DFT) calculations are a powerful tool for simulating UV-Vis spectra and assigning the observed electronic transitions. mdpi.com

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become integral to modern chemical research. irjweb.com These computational methods allow for the prediction of a wide range of molecular properties, providing insights that can be difficult to obtain through experimental means alone.

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its electron-accepting ability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org DFT calculations are widely used to determine the energies of these frontier orbitals and to visualize their spatial distribution. researchgate.net This analysis can reveal how substituents on the pyridine ring, such as the bromo, iodo, and methyl groups in this compound, influence the molecule's electronic structure and reactivity. For example, studies on similar molecules have shown that the HOMO-LUMO gap can be on the order of several electron volts (eV). mdpi.com

Table 2: Illustrative Frontier Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.880 |

| LUMO | -1.475 |

| HOMO-LUMO Gap | 5.405 |

Note: These are representative values for a related pyridine derivative and may not correspond exactly to this compound. Data adapted from a study on 3-bromo-2-hydroxypyridine. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. wolfram.com Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions denote positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. wolfram.com Green areas represent regions of neutral potential. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a simple, intuitive Lewis-like structure of chemical bonds, lone pairs, and delocalization effects. wisc.eduwisc.edu This analysis provides quantitative insight into the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity. The stabilization energy, E(2), associated with these donor-acceptor interactions is a key parameter; a larger E(2) value indicates a more significant delocalization and a stronger interaction. researchgate.net

For pyridine derivatives, NBO analysis elucidates the electronic effects of various substituents on the aromatic ring. Electron-donating groups, like the methyl group in this compound, and electron-withdrawing halogens (bromine and iodine) significantly alter the electron distribution and orbital interactions within the molecule.

Key interactions typically analyzed in substituted pyridines include:

Intramolecular Hyperconjugation: This involves the delocalization of electron density from a filled bonding orbital (e.g., a C-C or C-H bond) to an adjacent empty anti-bonding orbital (e.g., a C=C* or C=N* orbital).

Lone Pair Delocalization: The lone pair electrons on the nitrogen atom and the halogen substituents can delocalize into neighboring anti-bonding orbitals. For instance, the delocalization of a nitrogen lone pair (LP(N)) into the anti-bonding orbitals of the pyridine ring (π*) contributes significantly to the molecule's electronic structure. wisc.edu

The table below shows typical stabilization energies from NBO analysis for interactions in a related substituted pyridine, illustrating the kind of data this analysis provides.

Table 1: Illustrative NBO Stabilization Energies (E(2)) for Donor-Acceptor Interactions in a Substituted Pyridine Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π(C2-C3) | 20.50 | Lone Pair to Antibonding Pi |

| π (C2-C3) | π(C4-C5) | 18.75 | Pi Bond to Antibonding Pi |

| π (C4-C5) | π(N1-C6) | 22.10 | Pi Bond to Antibonding Pi |

| LP (2) Br | σ(C3-C4) | 2.80 | Halogen Lone Pair to Antibonding Sigma |

Note: Data is illustrative and based on general findings for substituted pyridines, not specific to this compound.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in Organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, can exhibit significant NLO responses. ymerdigital.com Computational chemistry, using methods like Density Functional Theory (DFT), is instrumental in predicting the NLO properties of novel molecules. journaleras.com

The key parameters that define a molecule's NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first hyperpolarizability (β) is a measure of the second-order NLO response and is of primary importance. journaleras.com Molecules with large β values are considered excellent candidates for NLO applications. journaleras.com

For pyridine derivatives, the NLO properties are highly tunable by altering the substituents on the pyridine ring. The combination of electron-donating and electron-accepting groups can create a strong intramolecular charge transfer (ICT) character, which is known to enhance the hyperpolarizability. ymerdigital.com In this compound, the methyl group acts as a weak donor, while the bromo and iodo substituents are primarily electron-withdrawing. This arrangement can lead to a modest NLO response. The NLO properties can be further modulated through protonation or complexation with metal centers, which can dramatically alter the electronic distribution and enhance the NLO effect. researchgate.net

The following table presents typical calculated NLO property values for pyridine derivatives to demonstrate the data obtained from such computational studies.

Table 2: Calculated NLO Properties of Illustrative Pyridine Derivatives

| Molecule | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

|---|---|---|---|---|

| 2-aminopyridinium p-toluenesulphonate | DFT/B3LYP/6-31G(d) | 15.34 | 2.86 x 10-23 | 5.91 x 10-30 |

| 5-(trifluoromethyl)pyridine-2-thiol | DFT/B3LYP/6-311+G(d,p) | 3.24 | 1.46 x 10-23 | 3.19 x 10-31 |

| Urea (Reference) | - | 1.37 | - | 0.37 x 10-30 |

Source: Data adapted from studies on related NLO materials for illustrative purposes. ias.ac.injournaleras.com

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry provides indispensable tools for understanding the mechanisms and selectivity of chemical reactions. By mapping potential energy surfaces, identifying transition states, and calculating reaction energy profiles, researchers can predict the most likely reaction pathways and understand why a particular product is formed over others. youtube.com

For pyridine derivatives, computational studies are crucial for predicting their reactivity in various transformations, such as electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNA_r), and metal-catalyzed cross-coupling reactions. The electronic nature of the pyridine ring—electron-deficient compared to benzene—generally makes it more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. nih.gov

In the case of this compound, the substituents dictate the regioselectivity of its reactions:

The pyridine nitrogen deactivates the ring towards electrophilic attack. If an EAS reaction were forced, it would likely occur at the 3- or 5-position, but these are already occupied. nih.gov

The bromo and iodo substituents are excellent leaving groups in nucleophilic aromatic substitution and are reactive sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Computational studies can determine which C-X bond (C-Br vs. C-I) is more likely to react first. Generally, the C-I bond is more reactive (weaker and more easily undergoes oxidative addition) than the C-Br bond, allowing for selective sequential functionalization.

The methyl group at the 4-position provides some electron-donating character to the ring.

Computational studies on the halogenation of pyridines have shown that reaction pathways and selectivity can be determined by factors like steric interactions and the energy barriers of key steps, such as the elimination of a phosphine intermediate in certain phosphine-mediated halogenation reactions. nih.gov Similarly, a computational investigation of a pyridine dearomatization reaction identified the final deprotonation step, not the cyclization, as the selectivity-determining step based on its high energy barrier. youtube.com

Table 3: Application of Computational Chemistry to Predict Reactivity of Substituted Pyridines

| Reaction Type | Computational Method | Insights Gained | Predicted Selectivity for this compound |

|---|---|---|---|

| Suzuki Cross-Coupling | DFT (Transition State Search) | Energy barriers for oxidative addition at C-Br vs. C-I. | Reaction is highly favored at the C-I position over the C-Br position. |

| Nucleophilic Aromatic Substitution (SNAr) | DFT (Reaction Path Following) | Stability of Meisenheimer intermediates, activation energies. | Attack is favored at the C-I or C-Br positions, with C-I being the better leaving group. |

| Electrophilic Aromatic Substitution (EAS) | Molecular Electrostatic Potential (MEP) Mapping | Identification of most nucleophilic sites. | Highly disfavored due to the electron-deficient ring and occupied positions. |

Note: The predictions are based on established chemical principles and computational findings for analogous systems.

A Versatile Intermediate in Organic and Target-Oriented Synthesis

The presence of two different halogen atoms on the pyridine ring of this compound and its analogs is a key feature that underpins their utility in organic synthesis. This dihalogenated structure allows for selective, sequential cross-coupling reactions, a cornerstone of modern synthetic chemistry. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond under typical palladium-catalyzed cross-coupling conditions. This difference in reactivity enables chemists to introduce different substituents at specific positions on the pyridine ring in a controlled, stepwise manner.

This differential reactivity is a powerful tool in target-oriented synthesis, where the goal is to construct complex molecules with high precision. For instance, a Suzuki or Sonogashira coupling reaction can be performed selectively at the more reactive iodine-bearing position, leaving the bromine atom intact for a subsequent, different coupling reaction. This sequential approach provides a modular and efficient route to highly substituted pyridine derivatives, which are common motifs in many biologically active compounds and functional materials.

While specific documented examples for this compound are not extensively reported in publicly available literature, the synthetic strategies employed for analogous compounds, such as 3-bromo-5-iodopyridine, highlight this principle. The ability to perform site-selective functionalization makes these compounds highly sought-after intermediates for the construction of complex molecular architectures.

A Scaffold of Interest in Medicinal Chemistry and Drug Discovery

The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals, and substituted pyridines like this compound serve as important starting materials in the discovery and development of new therapeutic agents.

Crafting Bioactive Molecules: Design and Synthesis

The synthesis of novel, biologically active compounds often relies on the use of versatile chemical building blocks. Halogenated pyridines, including analogs of this compound, are frequently employed in the synthesis of complex molecules with potential therapeutic applications. For example, related compounds like 3-bromo-4-methylpyridine have been utilized as a building block in the preparation of potent inhibitors of phosphodiesterase type 4 (PDE4) and ligands for the human GABA-A receptor. The synthetic handles provided by the halogen atoms allow for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

The "Privileged Scaffold" Concept in Drug Development

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, often with high affinity. The pyridine nucleus is considered a privileged scaffold due to its presence in a wide array of bioactive compounds. By modifying the substituents on this core structure, medicinal chemists can generate libraries of compounds with diverse biological activities. While there is no specific evidence to classify this compound as a privileged scaffold itself, its potential to be elaborated into a variety of substituted pyridines makes it a valuable tool for generating compound libraries for drug screening.

A Foundation for Inhibitor Development

For instance, a patent for p38 MAP kinase inhibitors describes the use of substituted pyridines in their synthesis. bldpharm.com The general strategies outlined in such patents often involve the coupling of a substituted pyridine fragment to another heterocyclic core. The bromo- and iodo- substituents on a molecule like this compound would be ideal for such coupling reactions, allowing for the efficient construction of the final inhibitor. Similarly, patents for TRK inhibitors also feature complex molecules that could potentially be synthesized using halogenated pyridine intermediates. mdpi.com The development of a highly specific and potent inhibitor of p38α kinase was reported, where the final compound, although not directly derived from this compound, showcases the importance of substituted pyridine-like structures in achieving high affinity and selectivity.

Exploring New Frontiers: Contributions to Agrochemical and Material Science Research

While the primary applications of this compound and its analogs appear to be concentrated in medicinal chemistry and organic synthesis, the versatility of the pyridine scaffold suggests potential for its use in other areas of research.

A patent for the preparation of 3-bromo-4-methylpyridine mentions its utility as an intermediate for agricultural chemicals and dyestuffs. myskinrecipes.com The development of novel pesticides and herbicides often involves the synthesis and screening of large libraries of heterocyclic compounds. The ability to readily functionalize the pyridine ring of compounds like this compound makes them attractive candidates for such discovery programs.

In the realm of material science, pyridine-containing polymers and materials are known for their interesting electronic and optical properties. The introduction of heavy atoms like bromine and iodine can influence these properties, potentially leading to the development of new materials for applications in electronics, sensing, or catalysis. Research on 3,5-Dibromo-4-methylpyridine has shown that such molecules can form interesting crystal structures with potential for non-linear optical applications. researchgate.net While specific research on the material science applications of this compound is not yet prominent, its structural features suggest it could be a valuable component in the design of new functional materials.

Q & A

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 297.88 g/mol | |

| CAS RN | [3430-16-8] (3-Bromo-5-methylpyridine analog) | |

| Purity (Typical) | >95% (HPLC) |

Advanced: What challenges arise in achieving regioselectivity during halogenation?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects : The methyl group at C4 is electron-donating, directing electrophiles (e.g., Br or I) to the ortho/para positions. However, steric hindrance at C3/C5 complicates selectivity .

- Competing Pathways : Competing halogenation at C2 or C6 may occur if reaction conditions (e.g., temperature, catalyst) are suboptimal. For example, excess Br can lead to dihalogenated byproducts .

Mitigation Strategy : Use directing groups (e.g., temporary protection of C4-methyl) or transition-metal catalysts (e.g., Pd-mediated C–H activation) to enhance selectivity .

Advanced: How is this compound utilized in medicinal chemistry or drug development?

Answer:

this compound serves as a versatile intermediate:

- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings introduce aryl/heteroaryl groups at the halogenated positions for kinase inhibitor synthesis .

- Biological Probes : Iodine’s radiolabeling potential (e.g., I) enables tracer studies in receptor-binding assays .

Case Study : Derivatives of this scaffold have been explored in antiviral research, leveraging pyridine’s ability to mimic nucleobase interactions .

Methodological: How can cross-coupling reactions with this compound be optimized?

Answer:

Optimization involves:

Q. Table 2: Example Reaction Conditions

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)/SPhos | 78 | |

| Buchwald Amination | XPhos/Pddba | 65 |

Data Contradiction: How to resolve discrepancies in reported synthetic yields?

Answer:

Yield variations often stem from:

- Impurity Profiles : Unreported byproducts (e.g., dihalogenated species) inflate apparent yields. LC-MS or F NMR (if applicable) clarifies purity .

- Scale Effects : Milligram-scale reactions may report higher yields than bulk syntheses due to mixing efficiency.

Recommendation : Reproduce reactions using standardized protocols (e.g., ACS reagent grades) and validate with orthogonal techniques (e.g., elemental analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.